2-Bromo-3',5'-dibenzyloxyacetphenone

Description

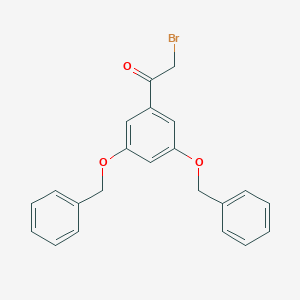

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQMOQSQAVBFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183126 | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-18-7 | |

| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WH676DPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthetic Analysis and Proposed Synthetic Methodologies for 2 Bromo 3 ,5 Dibenzyloxyacetphenone

Precursor Identification and Synthesis of 3',5'-Dibenzyloxyacetophenone

The immediate precursor to the target compound is 3',5'-dibenzyloxyacetophenone. Its synthesis requires the construction of an acetophenone (B1666503) core bearing two benzyl (B1604629) ether groups at the meta positions. This can be achieved through two primary strategies: either by protecting the hydroxyl groups of a pre-existing dihydroxyacetophenone or by performing an acylation reaction on a pre-benzylated aromatic ring.

The Friedel-Crafts acylation is a fundamental reaction for attaching an acetyl group to an aromatic ring. beilstein-journals.orgchemguide.co.uk In this context, 1,3-dibenzyloxybenzene (B1586793) can be acylated to form 3',5'-dibenzyloxyacetophenone. The reaction typically employs an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. beilstein-journals.orglibretexts.org

A study by Yadav and Badure demonstrated the selective acylation of 1,3-dibenzyloxybenzene using acetic anhydride over a cesium-modified dodecatungstophosphoric acid (DTP) on clay catalyst. chemicalbook.com This method highlights the use of solid acid catalysts to drive the reaction.

| Catalyst | Acylating Agent | Substrate | Product | Reference |

| Lewis Acids (e.g., AlCl₃) | Acetyl chloride / Acetic anhydride | 1,3-Dibenzyloxybenzene | 3',5'-Dibenzyloxyacetophenone | beilstein-journals.org, libretexts.org |

| Cs-DTP on Clay | Acetic anhydride | 1,3-Dibenzyloxybenzene | 3',5'-Dibenzyloxyacetophenone | chemicalbook.com |

An alternative to direct acylation involves a multi-step sequence starting from 3,5-dihydroxybenzoic acid. This pathway includes esterification, benzylation of the hydroxyl groups, hydrolysis of the ester, and subsequent reaction with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) or methyl lithium to introduce the acetyl group. prepchem.comgoogle.com

Protecting hydroxyl groups as benzyl ethers is a common strategy to prevent their interference in subsequent reactions. The synthesis of 3',5'-dibenzyloxyacetophenone can be effectively achieved by the benzylation of 3',5'-dihydroxyacetophenone (B130839). sigmaaldrich.comtcichemicals.com

This transformation is typically carried out using benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. google.comgoogle.com The base deprotonates the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles, displacing the halide from the benzylating agent in a Williamson ether synthesis.

One patented method describes the reaction of 3',5'-dihydroxyacetophenone with benzyl chloride and anhydrous potassium carbonate in acetone. The mixture is heated to reflux to drive the reaction to completion, yielding 3',5'-dibenzyloxyacetophenone with yields reported between 80-82%. google.com Another approach involves reacting 3,5-dibenzyloxybenzoic acid with methyl lithium in a mixture of ether and tetrahydrofuran (B95107) to form the ketone. prepchem.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3',5'-Dihydroxyacetophenone | Benzyl chloride, K₂CO₃, Acetone | 3',5'-Dibenzyloxyacetophenone | 80-82% | google.com |

| 3,5-Dihydroxybenzoic acid | Multi-step sequence including benzylation | 3',5'-Dibenzyloxyacetophenone | 65% (overall) | google.com |

| 3,5-Dibenzyloxybenzoic acid | Methyl lithium, Ether/THF | 3',5'-Dibenzyloxyacetophenone | 59% | prepchem.com |

Alpha-Bromination of Acetophenones

The final step in the proposed synthesis is the selective bromination of the methyl group of the acetophenone core (the α-position). This reaction, known as α-bromination, converts 3',5'-dibenzyloxyacetophenone into the target molecule, 2-Bromo-3',5'-dibenzyloxyacetophenone.

The α-halogenation of ketones in an acidic medium is a well-established reaction that proceeds through an enol intermediate. libretexts.orgopenstax.orglibretexts.org The mechanism involves the following key steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr or acetic acid). masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.

Enolization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol tautomer. libretexts.orgyoutube.com Kinetic studies show that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that enol formation is the rate-limiting step. libretexts.orgopenstax.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the halogen (e.g., Br₂). masterorganicchemistry.com

Deprotonation: The resulting oxonium ion is deprotonated, typically by the halide ion formed in the previous step, to regenerate the carbonyl group and yield the α-brominated ketone and the acid catalyst. youtube.com

Regioselectivity is a critical challenge in the bromination of 3',5'-dibenzyloxyacetophenone. The molecule possesses two potential sites for electrophilic attack: the α-carbon of the ketone and the aromatic ring itself. The two benzyloxy groups are strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic aromatic substitution. zenodo.org

Consequently, instead of the desired α-bromination, electrophilic bromination can occur on the aromatic ring. A study attempting to prepare 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone from 3',5'-dibenzyloxyacetophenone using N-bromosuccinimide (NBS) and alumina (B75360) catalysts found that nuclear bromination was the exclusive outcome. nih.gov The high electron density at the ortho and para positions to the benzyloxy groups directs the bromine electrophile to the ring rather than the α-position of the ketone. This presents a significant synthetic hurdle, as the desired product is the result of kinetic control (α-bromination) versus thermodynamic control (aromatic bromination).

| Reaction Type | Site of Attack | Influencing Factors | Outcome for 3',5'-Dibenzyloxyacetophenone | Reference |

| Alpha-Bromination | α-carbon | Acid-catalyzed enol formation | Desired product, but kinetically less favored | libretexts.org, openstax.org |

| Electrophilic Aromatic Substitution | Aromatic Ring (C2, C4, C6) | Strong activating effect of -OCH₂Ph groups | Predominant or exclusive side-product | nih.gov, zenodo.org |

To achieve selective α-bromination and overcome the competing nuclear bromination, careful optimization of reaction conditions is paramount. Several strategies have been explored for the selective α-bromination of various acetophenones.

Reagent and Catalyst Selection:

Bromine in Methanol (B129727)/Acid: Using molecular bromine in methanol with a catalytic amount of acid can favor side-chain bromination for acetophenones with moderately activating or deactivating groups. zenodo.org For highly activated rings, this may still lead to ring bromination.

N-Bromosuccinimide (NBS): NBS is a common reagent for α-bromination. The choice of catalyst and solvent is crucial. Acidic alumina (Al₂O₃) in methanol has been shown to promote α-bromination for ketones with moderate activating/deactivating groups, whereas neutral alumina in acetonitrile (B52724) tends to favor nuclear bromination for highly activated ketones. nih.gov

Electrochemical Methods: An alternative approach is electrochemical bromination, which generates bromonium ions in situ from salts like ammonium (B1175870) bromide (NH₄Br). rsc.orglookchem.comrsc.org This method can offer high selectivity for α-monobromination at ambient temperature, potentially avoiding the harsh conditions that might favor ring substitution. rsc.org

Control of Reaction Parameters:

Temperature: Low-temperature reactions can sometimes enhance selectivity.

Addition Rate: Slow, portion-wise addition of the brominating agent can help control the concentration of the electrophile and minimize side reactions, improving the yield of the desired α-bromo product. nih.gov

Solvent: The choice of solvent can influence the reaction pathway. Solvents like methanol have been used effectively in combination with specific catalysts. nih.gov

A detailed study on the H₂SO₄-catalyzed bromination of methyl ketones showed that the degree of bromination (mono- vs. di-bromo) could be controlled by the equivalents of acid used. sci-int.com While this study focused on less complex ketones, the principle of fine-tuning the catalyst concentration could be applied to steer the reaction towards the desired product. Continuous flow microreactors have also been used to optimize the α-bromination of acetophenone, offering precise control over reaction time, temperature, and stoichiometry, which could be a valuable tool for this challenging synthesis. akjournals.com

Comparison of Brominating Reagents and Their Efficacy

The α-bromination of a ketone, such as the conversion of 3',5'-dibenzyloxyacetophenone to 2-Bromo-3',5'-dibenzyloxyacetophenone, is a critical transformation in organic synthesis. The choice of brominating reagent is paramount, as it dictates the reaction's efficiency, selectivity, and environmental impact. Several reagents are commonly employed for the α-bromination of acetophenone derivatives, each with distinct advantages and disadvantages. nih.gov

Elemental Bromine (Br₂): Traditionally, elemental bromine in an acidic medium like acetic acid has been used for the α-bromination of ketones. masterorganicchemistry.com The acid catalyzes the formation of the enol, which is the nucleophilic species that reacts with bromine. masterorganicchemistry.com While effective, liquid bromine is highly toxic, corrosive, and poses significant environmental and safety risks. nih.gov Its use often leads to the formation of byproducts and can be difficult to handle, especially on a large scale. nih.gov

N-Bromosuccinimide (NBS): As a safer alternative to liquid bromine, N-Bromosuccinimide (NBS) has become a popular reagent for α-bromination. researchgate.net It is a solid, making it easier to handle, and the byproduct, succinimide, is recyclable. researchgate.net NBS can be used under various conditions, often with a radical initiator or a catalyst. researchgate.net For instance, efficient α-bromination of ketones has been achieved using NBS with catalysts like ammonium acetate (B1210297) or p-toluenesulfonic acid. nih.govresearchgate.net However, NBS can exhibit poor thermal stability in certain solvents and its selectivity can be influenced by the reaction conditions, sometimes leading to aromatic ring bromination in activated systems. nih.govresearchgate.net For substrates with multiple potential reaction sites, such as those with benzylic protons or electron-rich aromatic rings, NBS can sometimes lead to a mixture of products. researchgate.net

Copper(II) Bromide (CuBr₂): Copper(II) bromide offers a convenient method for the regioselective α-bromination of ketones. The reaction typically proceeds by heating the ketone with CuBr₂ in a solvent like chloroform-ethyl acetate. This method is particularly useful as it often provides the α-brominated product in good yield without the need for strong acids or hazardous reagents. A patented synthesis route for terbutaline (B1683087) sulfate (B86663) specifically utilizes copper bromide to brominate 3',5'-dibenzyloxyacetophenone in a mixed organic solvent. google.com This indicates its efficacy for this particular substrate, likely providing good selectivity for the α-position over the aromatic rings, which are somewhat deactivated by the ether linkages.

Pyridine (B92270) Hydrobromide Perbromide: This solid reagent is considered a safer and more convenient source of bromine. nih.gov It has been shown to be effective for the bromination of various acetophenone derivatives, providing high yields under relatively mild conditions. nih.govresearchgate.net The reaction is often carried out in acetic acid at elevated temperatures. nih.gov

Other Reagents: The H₂O₂-HBr aqueous system has been used for the rapid bromination of 1-arylethanones. organic-chemistry.org Additionally, electrochemical methods that generate bromonium ions in situ from salts like ammonium bromide present a greener alternative, avoiding the direct use of hazardous bromine. lookchem.com

The following table provides a comparative overview of common brominating reagents for acetophenones.

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| Elemental Bromine | Br₂ | Acetic acid or other acidic media masterorganicchemistry.com | High reactivity, inexpensive | Highly toxic, corrosive, poor selectivity, environmental hazards nih.gov |

| N-Bromosuccinimide | C₄H₄BrNO₂ | CCl₄, CH₃CN, with initiator or catalyst researchgate.netnih.gov | Solid, easier to handle, byproduct is recyclable researchgate.net | Can be unselective, thermal instability in some solvents nih.govresearchgate.net |

| Copper(II) Bromide | CuBr₂ | Reflux in solvents like Ethyl Acetate/Chloroform google.com | Good regioselectivity for α-position, avoids strong acids | Requires stoichiometric copper salts, generation of metal waste |

| Pyridine Hydrobromide Perbromide | C₅H₆NBr·HBr | Acetic acid, elevated temperature nih.gov | Solid, safer than Br₂, good yields nih.govresearchgate.net | Can require heating, may produce pyridine waste |

| H₂O₂/HBr | H₂O₂/HBr | Aqueous dioxane organic-chemistry.org | Rapid reaction | Can lead to dibromination and ring bromination with activated rings organic-chemistry.org |

For the specific synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone, CuBr₂ appears to be a documented and effective choice, offering good regioselectivity. google.com NBS under carefully controlled catalytic conditions could also be a viable, potentially greener, alternative.

Advanced Synthetic Techniques for 2-Bromo-3',5'-dibenzyloxyacetophenone

Modern synthetic methodologies can offer significant improvements in terms of efficiency, safety, and scalability over classical batch procedures.

Microwave-Assisted Synthesis in Bromination and Alkylation Reactions

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. anton-paar.com Unlike conventional heating where heat is transferred from the outside in, microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating throughout the material's volume. anton-paar.comsphinxsai.com This can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. anton-paar.com

For the synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone, microwave technology could be applied to two key steps:

Alkylation (Benzylation): The initial step, the benzylation of 3',5'-dihydroxyacetophenone, is a nucleophilic substitution reaction. Microwave irradiation has been shown to accelerate such reactions, potentially reducing the time required to form the dibenzyloxy ether precursor.

Bromination: The α-bromination of the 3',5'-dibenzyloxyacetophenone intermediate is also amenable to microwave assistance. Microwave irradiation can accelerate reactions involving NBS or other brominating agents, often under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com For example, the synthesis of various α-bromoacetophenones has been efficiently achieved using microwave heating. researchgate.net This rapid heating can enhance the reaction rate and may allow for the use of less reactive, safer brominating agents or lower catalyst loadings. The use of microwave energy has been shown to be effective in various organic syntheses, including the preparation of heterocyclic compounds from α-bromoacetophenone precursors. researchgate.net

The application of MAOS could lead to a more energy-efficient and high-throughput synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone, a significant advantage in pharmaceutical intermediate production. sphinxsai.com

Flow Chemistry Approaches for Enhanced Scalability and Control

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or channels, rather than in a traditional batch reactor. acs.org Reagents are pumped and mixed together, and the reaction mixture flows through a temperature-controlled reactor. youtube.com This technology offers several advantages, particularly for reactions that are hazardous or difficult to scale up. acs.org

The synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone could significantly benefit from a flow chemistry approach:

Enhanced Safety: Bromination reactions can be highly exothermic. In a flow reactor, the small volume and high surface-area-to-volume ratio allow for extremely efficient heat dissipation, preventing thermal runaways and making the process inherently safer. youtube.com

Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time (the time reagents spend in the reactor). acs.org This level of control can be instrumental in maximizing the yield of the desired monobrominated product while suppressing the formation of di-brominated or other side products. acs.org

Scalability: Scaling up a reaction in flow chemistry simply means running the system for a longer period or by "numbering up" (running multiple reactors in parallel). youtube.com This avoids the complex and often problematic re-optimization required when scaling up batch reactions. youtube.com

Improved Mixing: The rapid mixing achieved in microreactors can accelerate reaction rates and improve consistency. youtube.com

Researchers have demonstrated that flow chemistry enables reactions that are difficult or impossible to perform under batch conditions, such as the synthesis of certain unstable α-bromoketones. vapourtec.com A continuous-flow process for the photochemical bromination of a ketone intermediate has been successfully developed on an industrial scale, highlighting the technology's capability to deliver high selectivity and control. acs.org Adopting a flow process for the bromination of 3',5'-dibenzyloxyacetophenone could lead to a safer, more efficient, and easily scalable manufacturing process. youtube.com

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and selective reaction pathways. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, while chemical steps can perform transformations not found in nature. nih.gov

While a direct, single-enzyme conversion of 3',5'-dibenzyloxyacetophenone to its α-bromo derivative is not established, a chemoenzymatic approach could be considered in several ways:

Enzymatic Halogenation: Halogenating enzymes, particularly haloperoxidases, are known to catalyze the formation of carbon-halogen bonds. A vanadium-dependent chloroperoxidase, for example, has been used in a chemoenzymatic system to synthesize haloethers. tudelft.nl In principle, a similar system could be explored for the bromination of the ketone. However, controlling the regioselectivity (α- to the carbonyl vs. aromatic ring) and preventing over-halogenation would be significant challenges. The substrate specificity of known haloperoxidases would need to be investigated or engineered.

Enzymatic Kinetic Resolution: If a racemic chiral center were introduced, enzymes could be used for resolution. For instance, if the carbonyl group were reduced to a secondary alcohol, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two.

The development of a chemoenzymatic route for this specific target would require considerable research. It would involve screening for suitable enzymes or engineering existing ones to accept the non-natural substrate. nih.gov While challenging, a successful chemoenzymatic process could offer a highly sustainable and selective method for synthesis. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 ,5 Dibenzyloxyacetphenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Bromo-3',5'-dibenzyloxyacetophenone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of 2-Bromo-3',5'-dibenzyloxyacetophenone, distinct signals corresponding to the aromatic protons of the benzyloxy groups, the protons on the central acetophenone (B1666503) ring, and the methylene protons of both the benzyl (B1604629) and bromoacetyl groups are expected.

The protons of the two phenyl rings on the benzyloxy groups typically appear as a complex multiplet in the range of δ 7.30-7.50 ppm. The two benzylic methylene (-OCH₂Ph) protons would yield a singlet around δ 5.06 ppm. The protons on the central substituted phenyl ring are expected to show distinct signals; the proton at the C4' position would appear as a triplet, while the two protons at the C2' and C6' positions would appear as a doublet. The most downfield non-aromatic signal is the methylene protons adjacent to the bromine atom and the carbonyl group (-COCH₂Br), which would appear as a singlet at approximately δ 4.45 ppm due to the strong deshielding effects of the adjacent electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-3',5'-dibenzyloxyacetophenone Data is predicted based on known chemical shifts of similar structures such as 3,5-dibenzyloxyacetophenone and 2-bromoacetophenone (B140003). chemicalbook.comchemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COCH₂Br | ~4.45 | Singlet |

| -OCH₂Ph | ~5.06 | Singlet |

| Aromatic H (Central Ring) | ~6.80 - 7.20 | Multiplet |

| Aromatic H (Benzyl Rings) | ~7.30 - 7.50 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to map the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of 2-Bromo-3',5'-dibenzyloxyacetophenone would display a distinct signal for each unique carbon atom.

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of δ 190-192 ppm. The carbon of the brominated methylene group (-CH₂Br) would be found at approximately δ 30-35 ppm. The benzylic carbons (-OCH₂Ph) are expected around δ 70 ppm. The aromatic region of the spectrum would contain multiple signals corresponding to the substituted central ring and the two equivalent phenyl rings of the benzyloxy groups, generally appearing between δ 105 and 160 ppm. The carbons directly attached to the oxygen atoms (C3' and C5') would be the most downfield in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-3',5'-dibenzyloxyacetophenone Data is predicted based on known chemical shifts of similar structures. chemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~191.0 |

| -C H₂Br | ~31.0 |

| -OC H₂Ph | ~70.5 |

| Aromatic C (Central Ring) | ~107-160 |

| Aromatic C (Benzyl Rings) | ~127-136 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. It would be used to confirm the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂Br and -OCH₂- groups to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2-Bromo-3',5'-dibenzyloxyacetophenone (C₂₂H₁₉BrO₃), HRMS would provide an exact mass measurement. The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Bromo-3',5'-dibenzyloxyacetophenone would exhibit several characteristic absorption bands:

A strong, sharp absorption peak around 1680-1700 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.

Absorption bands in the region of 3030-3100 cm⁻¹ corresponding to aromatic C-H stretching.

Stretching vibrations for the ether C-O bonds would be observed in the fingerprint region, typically around 1050-1250 cm⁻¹ .

The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum, usually between 500-600 cm⁻¹ . sunankalijaga.org

X-ray Crystallography for Solid-State Structure Determination

Should 2-Bromo-3',5'-dibenzyloxyacetophenone form a single crystal of sufficient quality, X-ray crystallography could be employed for its ultimate structural elucidation in the solid state. This technique provides a precise three-dimensional model of the molecule, yielding exact bond lengths, bond angles, and torsional angles. It would confirm the planar geometry of the aromatic rings and the tetrahedral geometry of the sp³-hybridized methylene carbons. Furthermore, it would reveal the conformational arrangement of the benzyloxy groups relative to the central phenyl ring and detail any intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Conformational Analysis in Crystalline State

Information regarding the precise solid-state conformation of 2-Bromo-3',5'-dibenzyloxyacetophenone is not available in the current body of scientific literature. A conformational analysis would typically involve a detailed examination of the molecule's torsion angles to describe the spatial arrangement of its constituent atoms. Of particular interest would be the rotational freedom around the C-C single bonds connecting the acetophenone core to the dibenzyloxy-substituted phenyl ring and the bromoacetyl group. The planarity of the phenyl rings and the orientation of the benzyloxy groups relative to the central acetophenone structure would also be key aspects of this analysis. Such an investigation would require crystallographic data that is not presently accessible.

Reactivity and Mechanistic Studies of 2 Bromo 3 ,5 Dibenzyloxyacetphenone

Nucleophilic Substitution Reactions (SN1 and SN2) at the Alpha-Brominated Carbon

The alpha-brominated carbon in 2-bromo-3',5'-dibenzyloxyacetophenone is an electrophilic center susceptible to attack by nucleophiles. This can occur via two primary mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). wikipedia.org The SN2 mechanism is a single, concerted step where the nucleophile attacks as the bromide leaving group departs. masterorganicchemistry.com In contrast, the SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.org

Kinetic studies on simpler α-bromoacetophenones have shown that halogens alpha to a carbonyl group are generally more reactive towards nucleophilic substitution compared to simple alkyl halides. up.ac.za This enhanced reactivity is a key feature of the chemistry of compounds like 2-bromo-3',5'-dibenzyloxyacetophenone.

The kinetics of nucleophilic substitution reactions are crucial in determining the operative mechanism. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. wikipedia.orglibretexts.org Conversely, the SN1 reaction's rate-determining step is the unimolecular dissociation of the substrate to form a carbocation, resulting in a first-order rate law: Rate = k[Substrate]. wikipedia.org

For 2-bromo-3',5'-dibenzyloxyacetophenone, an SN2 pathway is generally favored with strong, unhindered nucleophiles in aprotic solvents. wikipedia.org The SN1 pathway becomes more competitive in polar, protic solvents that can stabilize the carbocation intermediate and when weaker nucleophiles are used.

Table 1: Factors Influencing the Rate and Mechanism of Nucleophilic Substitution

| Factor | Effect on SN1 | Effect on SN2 |

| Nucleophile | Rate is independent of nucleophile concentration. Favored by weak nucleophiles (e.g., H₂O, ROH). | Rate is directly proportional to nucleophile concentration. Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻). masterorganicchemistry.com |

| Solvent | Favored by polar, protic solvents (e.g., ethanol, water) which stabilize the carbocation intermediate. | Favored by polar, aprotic solvents (e.g., acetone, DMSO) which do not solvate the nucleophile as strongly. wikipedia.org |

| Leaving Group | A better leaving group (weaker conjugate base) increases the rate. | A better leaving group increases the rate. |

Thermodynamically, the substitution reaction is driven by the formation of a more stable carbon-nucleophile bond compared to the carbon-bromine bond and the release of the stable bromide ion.

The stereochemistry of the substitution product depends directly on the mechanism. Although the alpha-carbon in 2-bromo-3',5'-dibenzyloxyacetophenone is not a stereocenter itself, its reaction can create one.

SN2 Mechanism : This pathway proceeds through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org This results in a predictable inversion of configuration at the carbon center. masterorganicchemistry.comquora.com If the reaction were to create a chiral center, this stereospecificity would be a key outcome.

SN1 Mechanism : This pathway involves the formation of a planar carbocation intermediate (or a related enol intermediate). The nucleophile can then attack this planar intermediate from either face, leading to a mixture of stereoisomers (racemization) if a chiral center is formed. quora.com

Elimination Reactions (E1 and E2) to Form Enone Derivatives

In the presence of a base, 2-bromo-3',5'-dibenzyloxyacetophenone can undergo an elimination reaction to form an α,β-unsaturated ketone, also known as an enone. This reaction involves the removal of a hydrogen atom from the methyl group (the β-carbon) and the bromide from the α-carbon. The resulting product is 3',5'-dibenzyloxyacrylophenone. This transformation can proceed through either a bimolecular (E2) or unimolecular (E1) mechanism.

The competition between substitution and elimination is a central theme in the reactivity of α-halo ketones. researchgate.netlibretexts.org Several factors dictate which pathway will predominate.

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are poor nucleophiles and can more easily abstract a proton than attack a sterically shielded carbon. libretexts.orgquimicaorganica.org Strong, unhindered bases/nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. libretexts.orgyoutube.com Weakly basic, good nucleophiles (e.g., iodide, cyanide) strongly favor SN2 substitution. quimicaorganica.org

Substrate Structure : While the substrate is secondary at the alpha-carbon, which allows for both pathways, the steric hindrance from the dibenzyloxyacetophenone structure can influence the outcome. Increased steric hindrance around the electrophilic carbon tends to disfavor SN2 reactions, making elimination more likely. researchgate.netkhanacademy.org

Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in entropy.

Solvent : Less polar solvents tend to favor E2 reactions. khanacademy.org

Table 2: General Outcomes of Reacting 2-Bromo-3',5'-dibenzyloxyacetophenone with Various Reagents

| Reagent/Condition | Primary Mechanism(s) | Expected Major Product(s) |

| NaI in Acetone | SN2 | 2-Iodo-3',5'-dibenzyloxyacetophenone |

| KCN in DMSO | SN2 | 2-Cyano-3',5'-dibenzyloxyacetophenone |

| CH₃CH₂OH, heat | SN1 / E1 | Mixture of substitution and elimination products |

| Potassium tert-butoxide (t-BuOK) | E2 | 3',5'-Dibenzyloxyacrylophenone |

For an E2 reaction to occur, a hydrogen on the β-carbon must be oriented anti-periplanar to the leaving group (bromine). masterorganicchemistry.commasterorganicchemistry.com This specific geometric arrangement allows for the smooth, concerted formation of the double bond as the C-H and C-Br bonds break.

Regioselectivity : In the case of 2-bromo-3',5'-dibenzyloxyacetophenone, there is only one type of β-hydrogen (on the methyl group). Therefore, the elimination reaction can only form one constitutional isomer, 3',5'-dibenzyloxyacrylophenone. This makes the reaction highly regioselective by default.

Stereoselectivity : Since the double bond formed is between the alpha and beta carbons, and the beta carbon is part of a terminal methyl group that becomes a methylene (=CH₂), E/Z isomerism is not possible for the product.

Rearrangement Reactions Involving Carbocation Intermediates

Under conditions that favor an SN1 or E1 mechanism, a carbocation intermediate is formed at the alpha-carbon. Carbocation rearrangements are common phenomena in organic chemistry, typically occurring if a 1,2-hydride or 1,2-alkyl shift can produce a more stable carbocation (e.g., converting a secondary carbocation to a tertiary one). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

In the case of the carbocation formed from 2-bromo-3',5'-dibenzyloxyacetophenone, the positive charge is on the carbon adjacent to the carbonyl group. This α-keto carbocation is generally destabilized by the electron-withdrawing nature of the carbonyl. While rearrangements are theoretically possible, there are no adjacent carbons from which a hydride or alkyl shift would lead to a significantly more stable carbocation (such as a tertiary or resonance-stabilized one). khanacademy.org Therefore, significant rearrangement reactions are not a major pathway for this compound, and the carbocation intermediate, once formed, will typically be trapped by a nucleophile (SN1) or lose a proton (E1) before a rearrangement can occur. acs.org

Investigating Potential 1,2-Shift Pathways

Reactions involving the α-bromo position of ketones can, under certain conditions, proceed through carbocationic intermediates. The formation of a carbocation at the α-carbon, following the departure of the bromide ion, would open up the possibility of molecular rearrangements, most notably a 1,2-shift. In the case of 2-Bromo-3',5'-dibenzyloxyacetophenone, the most probable rearrangement would be a 1,2-aryl shift, where the 3',5'-dibenzyloxyphenyl group migrates from the carbonyl carbon to the adjacent α-carbon.

This type of rearrangement, a variant of the Wagner-Meerwein rearrangement, would transform the initial α-keto carbocation into a more stable β-keto carbocation stabilized by the adjacent oxygen atom. The propensity for this aryl migration is significantly enhanced by the electron-donating nature of the substituents on the aromatic ring. The two benzyloxy groups at the meta positions (3' and 5') enrich the electron density of the phenyl ring, making it more nucleophilic and thus more inclined to participate in such a migration. While specific studies on the 1,2-shift pathways of 2-Bromo-3',5'-dibenzyloxyacetophenone are not extensively documented, the general mechanism is well-established for structurally similar α-haloketones, particularly under solvolytic or Lewis acid-catalyzed conditions.

Influence of Substituents on Carbocation Stability and Rearrangement Propensity

The stability of any potential carbocation intermediate is a critical factor governing the reaction rate and mechanism. libretexts.orgrsc.org For 2-Bromo-3',5'-dibenzyloxyacetophenone, the formation of a carbocation at the α-position is influenced by the electronic effects of the attached 3',5'-dibenzyloxyphenyl group. Carbocations are electron-deficient species and are stabilized by electron-donating groups. libretexts.orgmasterorganicchemistry.com

The benzyloxy groups at the 3' and 5' positions are powerful electron-donating groups through the resonance effect (mesomeric effect). They can delocalize the positive charge of a potential carbocation intermediate across the aromatic system, thereby increasing its stability. This stabilization lowers the activation energy for reactions proceeding via a carbocationic pathway. libretexts.org

The increased stability of the benzylic carbocation also directly impacts the propensity for the 1,2-aryl shift discussed previously. A more electron-rich, and thus more stable, aromatic ring is a better migrating group. Computational studies on substituted benzylic carbocations have confirmed that electron-donating substituents significantly stabilize the cationic center. rsc.org Therefore, the dibenzyloxy substituents in 2-Bromo-3',5'-dibenzyloxyacetophenone are expected to both stabilize the initial carbocation and facilitate its rearrangement.

| Substituent Effect | Influence on Carbocation Intermediate | Predicted Outcome for 2-Bromo-3',5'-dibenzyloxyacetophenone |

| Inductive Effect | Alkyl groups and other electron-donating groups stabilize the positive charge. libretexts.org | The aryl group provides some inductive stabilization. |

| Resonance (Mesomeric) Effect | Lone pairs on adjacent atoms (like oxygen in benzyloxy) can delocalize the positive charge. masterorganicchemistry.com | The 3',5'-dibenzyloxy groups strongly stabilize the carbocation through resonance. |

| Hyperconjugation | Overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation. libretexts.org | Less significant compared to the powerful resonance effect of the benzyloxy groups. |

Reductive Transformations of 2-Bromo-3',5'-dibenzyloxyacetophenone

The molecule possesses multiple sites susceptible to reduction: the carbonyl group, the carbon-bromine bond, and the benzyl (B1604629) ether protecting groups. Achieving selectivity is therefore a key challenge in its reductive chemistry.

Selective Reduction of Carbonyl Group

The chemoselective reduction of the ketone functionality to a secondary alcohol, yielding 1-(3',5'-bis(benzyloxy)phenyl)-2-bromoethanol, without affecting the α-bromo atom or the benzyl ethers, requires mild reducing agents. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures are often employed for the reduction of ketones in the presence of less reactive halides. More complex hydride reagents, such as diisopinocampheylborane, have also been used for asymmetric reductions of α-keto acids and their derivatives, demonstrating the possibility of high selectivity. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reduction, using an aluminum alkoxide catalyst and a secondary alcohol as the hydrogen source, is another method known for its high chemoselectivity for carbonyl groups. researchgate.net

Reductive Debromination

Reductive debromination aims to remove the bromine atom, yielding 3',5'-dibenzyloxyacetophenone. This transformation is characteristic of α-halo ketones and can be achieved using various methods. wikipedia.org Classical methods include the use of zinc dust in acetic acid. Other systems, such as those based on iron pentacarbonyl or photochemical methods using Hantzsch esters, have also proven effective for the reductive dehalogenation of α-bromo ketones. researchgate.netacs.org A critical consideration is the potential for concurrent reduction of other functional groups. For instance, catalytic hydrogenolysis with palladium on carbon (Pd/C), a common method for debenzylation, would also readily cleave the C-Br bond. Therefore, non-catalytic methods are often preferred when the benzyl ethers are to be retained.

| Reduction Type | Typical Reagents/Conditions | Expected Major Product | Potential Side Products |

| Selective Carbonyl Reduction | NaBH₄, Methanol (B129727), 0 °C | 1-(3',5'-bis(benzyloxy)phenyl)-2-bromoethanol | Minor reductive debromination |

| Reductive Debromination | Zn, Acetic Acid | 3',5'-Dibenzyloxyacetophenone | Over-reduction of carbonyl |

| Combined Debromination & Debenzylation | H₂, Pd/C, Ethanol | 3',5'-Dihydroxyacetophenone (B130839) | 1-(3',5'-dihydroxyphenyl)ethanol |

Oxidative Reactions and Stability under Oxidizing Conditions

The stability of 2-Bromo-3',5'-dibenzyloxyacetophenone under oxidizing conditions is limited by the sensitivity of the benzyl ether groups. While the α-bromo ketone moiety itself can be subject to certain oxidative reactions, such as conversion to an α-diketone under specific conditions, the benzyl ethers are more susceptible to cleavage.

Benzyl ethers are generally stable to a range of oxidants, but can be cleaved under specific, often harsh, oxidative conditions. nih.govacs.org For instance, strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents would likely lead to degradation of the molecule. Milder, more selective oxidants are required to effect transformations elsewhere in the molecule while preserving the protecting groups. For example, methods utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, particularly activated ones like p-methoxybenzyl (PMB) ethers. nih.gov While standard benzyl ethers are more robust, photo-irradiation in the presence of DDQ has been shown to facilitate their cleavage as well. acs.orgorganic-chemistry.org Ozone is another reagent that can oxidatively remove benzyl groups. organic-chemistry.org Therefore, reactions requiring oxidizing conditions must be carefully chosen to avoid unintended deprotection.

Reactivity of the Benzyl Ether Protecting Groups

The primary method for the cleavage of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient but lacks selectivity in this specific molecule, as it would simultaneously cause reductive debromination of the α-bromo position.

Alternative cleavage methods that avoid catalytic hydrogenation include the use of strong acids like boron tribromide (BBr₃) or dissolving metal reductions (e.g., Na/NH₃), though the latter can also reduce the carbonyl group and the aromatic ring. harvard.edu Oxidative cleavage, as mentioned, is also a possibility with specific reagents. nih.govacs.orgorganic-chemistry.org The choice of deprotection strategy is therefore critically dependent on which other functional groups in the molecule need to be preserved.

| Cleavage Condition | Reagent(s) | Effect on 2-Bromo-3',5'-dibenzyloxyacetophenone | Selectivity |

| Catalytic Hydrogenolysis | H₂, Pd/C | Cleaves benzyl ethers and C-Br bond | Low (affects multiple sites) |

| Strong Lewis Acid | BBr₃, CH₂Cl₂ | Cleaves benzyl ethers | Good (retains ketone and bromide) |

| Dissolving Metal Reduction | Na, liq. NH₃ | Cleaves benzyl ethers, may reduce ketone/ring | Moderate |

| Oxidative Cleavage | DDQ, hv | Cleaves benzyl ethers | Moderate (may affect other parts of the molecule) |

Deprotection Strategies and Conditions

The removal of the benzyl ether protecting groups in 2-bromo-3',5'-dibenzyloxyacetophenone is a critical step to unmask the free hydroxyl groups in the target molecule, 2-bromo-3',5'-dihydroxyacetophenone. The choice of deprotection strategy is paramount to ensure high yields and to avoid undesired side reactions, especially given the presence of the reactive α-bromo ketone moiety. The most common and effective methods for the cleavage of benzyl ethers include catalytic hydrogenation and acid-catalyzed hydrolysis.

Catalytic Hydrogenation: This is a widely employed and generally mild method for debenzylation. The reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. Molecular hydrogen (H₂) is the most common hydrogen source, but transfer hydrogenation using donors like cyclohexene, formic acid, or isopropanol can also be effective and may offer advantages in terms of selectivity and experimental setup. organic-chemistry.orgresearchgate.netrsc.org

The general reaction proceeds via the hydrogenolysis of the carbon-oxygen bond of the benzyl ether, yielding the corresponding phenol and toluene as a byproduct. A key consideration for 2-bromo-3',5'-dibenzyloxyacetophenone is the potential for the concurrent reduction of the α-bromo ketone functionality. The C-Br bond can also be susceptible to hydrogenolysis, which would lead to the formation of 3',5'-dihydroxyacetophenone as an undesired side product. Careful optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is necessary to achieve selective debenzylation.

Interactive Data Table: Catalytic Hydrogenation Conditions for Debenzylation

| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure (atm) | Potential Side Reactions |

| 10% Pd/C | H₂ | Methanol, Ethanol, Ethyl acetate (B1210297) | 25-50 | 1-5 | Debromination, Ketone reduction |

| 5% Pd/C | Cyclohexene | Ethanol | 60-80 | 1 | Debromination |

| Pd(OH)₂/C | H₂ | Ethyl acetate/Acetic acid | 25 | 1 | Debromination |

| Raney Nickel | H₂ | Ethanol | 25-70 | 1-10 | Debromination, Ketone reduction |

Note: The conditions presented are based on general procedures for benzyl ether deprotection and may require optimization for 2-bromo-3',5'-dibenzyloxyacetophenone.

Acid-Catalyzed Deprotection: The cleavage of benzyl ethers can also be achieved under acidic conditions, typically using strong Brønsted or Lewis acids. organic-chemistry.org Strong protic acids like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can protonate the ether oxygen, facilitating the cleavage of the C-O bond. Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also highly effective for this transformation.

A significant challenge with acid-catalyzed deprotection of 2-bromo-3',5'-dibenzyloxyacetophenone is the potential for acid-catalyzed side reactions involving the α-bromo ketone. The enolization of the ketone can be catalyzed by acid, which may lead to rearrangements or other undesired transformations. researchgate.net Furthermore, the harsh conditions often required for acid-catalyzed debenzylation may not be compatible with other sensitive functional groups in a more complex molecule.

Interactive Data Table: Acid-Catalyzed Deprotection Conditions

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Potential Side Reactions |

| Boron tribromide (BBr₃) | Dichloromethane | -78 to 25 | 1-4 | Complexation with ketone, Rearrangement |

| Trifluoroacetic acid (TFA) | Dichloromethane | 25-40 | 12-24 | Enolization, Acid-sensitive decomposition |

| Hydrobromic acid (HBr) | Acetic acid | 25-100 | 2-8 | Further bromination, Rearrangement |

| Aluminum chloride (AlCl₃) | Toluene | 80-110 | 4-12 | Friedel-Crafts type reactions, Rearrangement |

Note: The conditions presented are based on general procedures for benzyl ether deprotection and may require optimization for 2-bromo-3',5'-dibenzyloxyacetophenone.

Stability under Various Reaction Conditions

The stability of 2-bromo-3',5'-dibenzyloxyacetophenone is a critical factor in its synthesis, purification, and subsequent use in chemical transformations. The presence of the α-bromo ketone functionality, in particular, renders the molecule susceptible to degradation or rearrangement under certain conditions.

Acidic Conditions: Under acidic conditions, the primary concern is the acid-catalyzed enolization of the ketone. researchgate.net The formation of the enol intermediate can lead to racemization if the α-carbon is chiral, or it can facilitate rearrangement reactions. While the benzyl ethers are relatively stable to mild acidic conditions, strong acids can lead to their cleavage, as discussed in the deprotection section. The stability in acidic media is therefore concentration and temperature-dependent.

Basic Conditions: 2-Bromo-3',5'-dibenzyloxyacetophenone is particularly sensitive to basic conditions. The α-hydrogen is acidic and can be readily removed by a base to form an enolate. This enolate can then participate in a variety of reactions. One of the most common reactions for α-halo ketones under basic conditions is the Favorskii rearrangement, which would lead to the formation of a rearranged ester product after trapping with an alcohol or water. Direct substitution of the bromide by a nucleophile is also possible, but elimination to form an α,β-unsaturated ketone can also occur, especially with sterically hindered bases. Strong bases and elevated temperatures should generally be avoided to maintain the integrity of the molecule.

Oxidative and Reductive Conditions: The benzyl ethers are susceptible to oxidative cleavage, though this is a less common deprotection strategy. acs.org The α-bromo ketone itself is relatively stable to mild oxidizing agents. Under reductive conditions, as noted previously, both the C-Br bond and the carbonyl group can be reduced. The choice of reducing agent is therefore critical if a transformation elsewhere in the molecule is desired without affecting the α-bromo ketone. For instance, selective reduction of another functional group would require a reagent that does not readily reduce ketones or alkyl halides.

Interactive Data Table: Stability Profile of 2-Bromo-3',5'-dibenzyloxyacetophenone

| Condition | Reagents/Environment | Temperature | Stability | Potential Reactions |

| Acidic | Dilute HCl, Acetic Acid | 25°C | Moderately Stable | Slow enolization |

| Concentrated H₂SO₄, TFA | > 50°C | Unstable | Debenzylation, Rearrangement | |

| Basic | NaHCO₃, K₂CO₃ | 25°C | Limited Stability | Slow decomposition/rearrangement |

| NaOH, KOH, NaOMe | > 0°C | Unstable | Favorskii rearrangement, Elimination, Substitution | |

| Oxidative | Air, Mild oxidants (e.g., MnO₂) | 25°C | Stable | - |

| Strong oxidants (e.g., KMnO₄) | > 25°C | Unstable | Oxidation of benzyl ethers and ketone | |

| Reductive | NaBH₄ | 0-25°C | Unstable | Ketone reduction |

| H₂/Pd-C | 25°C | Unstable | Debenzylation, Debromination |

Applications in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the α-bromo ketone moiety in 2-Bromo-3',5'-dibenzyloxyacetophenone makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are integral components of many pharmaceuticals, agrochemicals, and natural products. ijarst.in

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant applications in the pharmaceutical and flavor industries. researchgate.net 2-Bromo-3',5'-dibenzyloxyacetophenone can react with ortho-phenylenediamine derivatives to yield highly substituted pyrazine compounds. ossila.com The reaction proceeds through a condensation mechanism followed by cyclization, where the amino groups of the ortho-phenylenediamine attack the carbonyl carbon and the α-carbon of the acetophenone (B1666503) derivative.

This synthetic strategy provides a straightforward route to complex pyrazine structures that can be further modified to explore their biological activities. For instance, certain pyrazine derivatives have been investigated for their potential as ligands in phosphorescent complexes. ossila.com

Thiazoles are another important class of sulfur-containing heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction of α-bromo ketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazoles, a key subset of thiazole derivatives. bepls.comnih.gov

In this reaction, 2-Bromo-3',5'-dibenzyloxyacetophenone is treated with thiourea, typically in a solvent like ethanol under reflux conditions. ossila.com The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide. Subsequent intramolecular cyclization involving one of the amino groups and the ketone carbonyl group, followed by dehydration, leads to the formation of the thiazole ring.

| Reactant 1 | Reactant 2 | Product Class | Reaction Condition |

| 2-Bromo-3',5'-dibenzyloxyacetophenone | Thiourea | Thiazole Derivatives | Ethanol, Reflux |

This method allows for the introduction of the 3',5'-dibenzyloxyphenyl substituent at the 4-position of the thiazole ring, providing a scaffold for further chemical elaboration.

The utility of 2-Bromo-3',5'-dibenzyloxyacetophenone extends beyond the synthesis of pyrazines and thiazoles. Its reactive nature allows for its use in the construction of a variety of other nitrogen and sulfur-containing heterocyclic systems. mdpi.com The synthesis of these heterocycles is of great interest due to their diverse physicochemical properties and potential applications in materials science and medicinal chemistry. ijarst.inmdpi.com

The specific heterocyclic system formed depends on the nature of the nucleophilic reagent used in the reaction. For example, reaction with different binucleophiles can lead to the formation of various five, six, or seven-membered heterocyclic rings. These reactions often proceed via initial nucleophilic substitution of the bromide followed by a cyclization step.

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The structural motif of a substituted acetophenone is present in numerous biologically active compounds. Consequently, 2-Bromo-3',5'-dibenzyloxyacetophenone serves as a valuable precursor for the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals. chemicalbull.com The dibenzyloxy-substituted phenyl ring, in particular, can be a key pharmacophore or can be readily deprotected to reveal hydroxyl groups for further functionalization.

The core structure of 2-Bromo-3',5'-dibenzyloxyacetophenone can be systematically modified to design and synthesize new derivatives with specific biological targets in mind. By reacting the α-bromo ketone with various nucleophiles, a library of compounds with diverse functionalities can be generated.

For example, the synthesis of thiazole derivatives from this precursor can lead to compounds with potential applications as inhibitors of enzymes like glutathione S-transferase or as correctors for defects in chloride transport, which is relevant in conditions like cystic fibrosis. ossila.com The design of these molecules often involves computational modeling and a deep understanding of the target's active site to optimize binding and efficacy.

Once a series of analogues is synthesized from 2-Bromo-3',5'-dibenzyloxyacetophenone, structure-activity relationship (SAR) studies are crucial to understand how chemical structure influences biological activity. nih.gov SAR studies involve systematically altering different parts of the molecule and assessing the impact on its potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, in a series of synthesized thiazole derivatives, the nature of the substituent at the 2-position of the thiazole ring can be varied, and the resulting compounds can be tested for their activity against a specific biological target. The data obtained from these studies help in identifying the key structural features required for the desired biological effect and guide the design of more potent and selective compounds.

| Compound Series | Structural Variation | Biological Target | SAR Outcome |

| Thiazole Derivatives | Substituents on the thiazole ring | Various enzymes and receptors | Identification of key functional groups for optimal activity |

| Pyrazine Derivatives | Substituents on the pyrazine ring | Various biological pathways | Elucidation of the role of substitution patterns on biological efficacy |

Through these iterative cycles of design, synthesis, and biological evaluation, 2-Bromo-3',5'-dibenzyloxyacetophenone proves to be a valuable starting material in the quest for new and effective therapeutic agents and agrochemicals.

Intermediate in Natural Product Synthesis

While brominated compounds are frequently employed as key starting materials in the synthesis of biologically active natural products, specific documented instances of 2-Bromo-3',5'-dibenzyloxyacetophenone serving as a direct intermediate in the total synthesis of a natural product are not prevalent in readily available scientific literature. However, its structural motif is suggestive of its potential as a precursor to substituted phenolic compounds that are components of various natural products. The dibenzyloxyacetophenone core could be elaborated, and subsequent debenzylation would unmask a 3,5-dihydroxyacetophenone moiety, a common feature in flavonoids and other polyphenolic natural products.

Ligand and Catalyst Synthesis

The reactivity of the bromoacetyl group in 2-Bromo-3',5'-dibenzyloxyacetophenone makes it a candidate for the synthesis of more complex molecules that can serve as ligands for metal complexes or as components of catalytic systems.

Brominated acetophenones, in general, can be utilized in the synthesis of heterocyclic ligands, such as pyrazines and thiazoles, which are known to form parts of phosphorescent complexes with heavy metals like iridium. However, there is no specific mention in the current body of scientific literature of 2-Bromo-3',5'-dibenzyloxyacetophenone being directly used for the design of phosphorescent complexes.

The application of a closely related derivative, α-bromo-3,5-dibenzyloxyacetophenone, as an intermediate in the synthesis of the pharmaceutical compound terbutaline (B1683087) sulfate (B86663) highlights its utility in multi-step synthetic sequences. google.comgoogle.com Terbutaline is a β2-adrenergic receptor agonist used as a bronchodilator. The synthesis involves the initial bromination of 3,5-dibenzyloxyacetophenone to yield α-bromo-3,5-dibenzyloxyacetophenone, which then undergoes further reactions. google.comgoogle.com This synthetic route underscores the importance of such brominated intermediates in the development of pharmaceutically active compounds.

A doctoral thesis has detailed the synthesis and characterization of 2-Bromo-3',5'-dibenzyloxyacetophenone, providing the necessary spectroscopic data for its identification. ehu.eus

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C22H19BrO3 | ehu.eus |

| Molecular Weight | 411.29 g/mol | ehu.eus |

| Appearance | White solid | ehu.eus |

| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 7.31–7.44 (m, 10H), 7.20 (d, J=2.4 Hz, 2H), 6.85 (t, J=2.1 Hz, 1H), 4.38 (s, 2H), 5.08 (s, 4H) | ehu.eus |

The following table outlines the key steps in the synthesis of terbutaline sulfate where α-bromo-3,5-dibenzyloxyacetophenone is a crucial intermediate.

| Step | Reaction | Intermediate | Reference |

|---|---|---|---|

| 1 | Benzyl (B1604629) protection of 3,5-dihydroxyacetophenone | 3,5-Dibenzyloxyacetophenone | google.comgoogle.com |

| 2 | Bromination of 3,5-dibenzyloxyacetophenone with copper bromide | α-Bromo-3,5-dibenzyloxyacetophenone | google.comgoogle.com |

| 3 | Condensation with N-benzyl tert-butylamine | N-benzyl-N-tert-butyl-2-(3,5-dibenzyloxyphenyl)-2-oxoethanaminium bromide | google.com |

| 4 | Hydrogenation for debenzylation | Terbutaline | google.com |

| 5 | Salt formation with sulfuric acid | Terbutaline sulfate | google.com |

Role in Cascade and Multicomponent Reactions

There is currently no available scientific literature that documents the use of 2-Bromo-3',5'-dibenzyloxyacetophenone in cascade or multicomponent reactions. These types of reactions often require specific reactivity and steric profiles from the starting materials, and it is possible that the bulky benzyloxy groups of this particular compound may hinder its participation in such transformations.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium to large-sized molecules. DFT calculations are employed to determine the optimized molecular geometry and to probe the electronic characteristics of 2-Bromo-3',5'-dibenzyloxyacetophenone. nih.gov The selection of an appropriate functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining reliable results that correlate well with experimental data where available. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The presence of flexible benzyl (B1604629) ether groups and the bromoacetyl moiety in 2-Bromo-3',5'-dibenzyloxyacetophenone gives rise to a complex potential energy surface with multiple possible conformations. Conformational analysis is critical to identify the most stable, low-energy structures that the molecule is likely to adopt.

A systematic search of the conformational space would reveal various local minima, each corresponding to a stable conformer. The relative energies of these conformers determine their population distribution at a given temperature. The dihedral angles involving the ether linkages and the orientation of the bromoacetyl group relative to the phenyl ring are the primary degrees of freedom governing the conformational landscape.

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 178.5 | -175.3 | 0.00 |

| 2 | 65.2 | -176.1 | 1.25 |

| 3 | -70.8 | 68.9 | 2.10 |

Note: This table is a hypothetical representation of what a conformational analysis might yield and is for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.netufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). banglajol.info

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies higher reactivity. researchgate.net

For 2-Bromo-3',5'-dibenzyloxyacetophenone, the HOMO is expected to be localized primarily on the electron-rich dibenzyloxy-substituted phenyl ring, while the LUMO is likely centered on the electron-withdrawing bromoacetyl group. This distribution suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon or the carbon bearing the bromine atom.

A hypothetical FMO analysis for 2-Bromo-3',5'-dibenzyloxyacetophenone could yield the following data:

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Note: This table contains hypothetical values for illustrative purposes, as specific published data for this compound is unavailable.

Reaction Mechanism Simulations

Computational simulations can map out the entire energy profile of a chemical reaction, providing valuable information about its feasibility and kinetics.

Transition State Characterization and Energy Barriers

For any proposed reaction involving 2-Bromo-3',5'-dibenzyloxyacetophenone, such as a nucleophilic substitution at the alpha-carbon, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier for the reaction. A lower energy barrier corresponds to a faster reaction rate. The geometry of the transition state reveals the concerted or stepwise nature of the bond-breaking and bond-forming processes. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC path connects the transition state to the reactants and products, confirming that the identified transition state indeed links the desired chemical species. researchgate.net This analysis provides a detailed picture of the molecular geometry changes along the reaction pathway.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netsigmaaldrich.com The MESP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For 2-Bromo-3',5'-dibenzyloxyacetophenone, these would be expected around the oxygen atoms of the ether and carbonyl groups. dtic.mil Regions of positive electrostatic potential (usually colored blue) are electron-poor and are targets for nucleophiles. sigmaaldrich.com Such positive regions would be anticipated near the hydrogen atoms and, significantly, the carbonyl carbon and the carbon atom attached to the bromine. The MESP analysis provides a visual and intuitive understanding of the molecule's reactivity, corroborating the predictions from FMO analysis. rroij.comresearchgate.net

Advanced Analytical Methodologies for Reaction Monitoring and Purity Assessment

In-situ Spectroscopy for Real-time Reaction Monitoring

In-situ spectroscopy allows for the continuous analysis of a chemical reaction in real-time without the need for sample extraction. This provides immediate feedback on the concentration of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of the synthetic process.

For the synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone, which typically involves the α-bromination of 3',5'-dibenzyloxyacetophenone, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the characteristic vibrational frequencies of functional groups can be tracked over time.

Key spectral changes that would be monitored during the bromination of 3',5'-dibenzyloxyacetophenone include:

Disappearance of the Starting Material: A decrease in the intensity of the C-H stretching bands of the acetyl methyl group of the 3',5'-dibenzyloxyacetophenone starting material.

Formation of the Product: The appearance and increase in intensity of the C-Br stretching vibration in the product, 2-Bromo-3',5'-dibenzyloxyacetophenone.

Carbonyl Group Shift: A potential shift in the C=O stretching frequency as the electron-withdrawing bromine atom is introduced on the alpha-carbon.

This real-time data enables chemists to determine the precise endpoint of the reaction, preventing over-bromination or incomplete conversion and thus minimizing the formation of impurities. nih.gov Electrochemical reactions, such as the in-situ generation of bromonium ions for acetophenone (B1666503) bromination, can also be monitored using these spectroscopic techniques to control the reaction rate and improve selectivity. rsc.org

Table 1: Application of In-situ FTIR for Monitoring Acetophenone Bromination

| Parameter Monitored | Spectroscopic Change | Significance in Reaction Analysis |

|---|---|---|

| Reactant Concentration | Decrease in specific vibrational band intensity (e.g., acetyl C-H stretch). | Indicates consumption of the starting material. |

| Product Concentration | Increase in specific vibrational band intensity (e.g., C-Br stretch). | Tracks the formation of the desired product. |

| Reaction Kinetics | Rate of change in reactant/product band intensities. | Allows for the determination of reaction rates and endpoint. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. While 2-Bromo-3',5'-dibenzyloxyacetophenone itself has a relatively high boiling point due to its molecular weight (411.29 g/mol ), GC-MS is invaluable for identifying lower molecular weight starting materials, byproducts, or potential degradation products in the reaction mixture. scirp.orgscbt.com

In the context of synthesizing 2-Bromo-3',5'-dibenzyloxyacetophenone, GC-MS analysis would be crucial for:

Assessing Starting Material Purity: Verifying the purity of the 3',5'-dibenzyloxyacetophenone precursor.

Detecting Volatile Impurities: Identifying any side-products from the bromination reaction, such as dibrominated species or products resulting from the cleavage of the benzyl (B1604629) ether groups under harsh conditions.

Structural Elucidation: The mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, that confirms the structure of the product and any impurities.

The fragmentation pattern of 2-Bromo-3',5'-dibenzyloxyacetophenone in an electron ionization (EI) mass spectrometer is predictable. Key fragments would likely include the loss of a bromine atom, the benzylic fragments (m/z 91), and the acylium ion. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+2 peak for bromine-containing fragments, aiding in their identification. whitman.edu

Table 2: Expected GC-MS Fragmentation of 2-Bromo-3',5'-dibenzyloxyacetophenone

| Fragment Ion | m/z (Mass-to-charge ratio) | Origin of Fragment |

|---|---|---|

| [M]+• | 410/412 | Molecular ion (containing 79Br/81Br) |

| [M - Br]+ | 331 | Loss of a bromine radical |

| [C7H7]+ | 91 | Tropylium ion from benzyl group cleavage |

| [C6H5CO]+ | 105 | Benzoyl cation (possible if fragmentation occurs at the dibenzyloxyaryl side) |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis